(4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone
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Overview
Description
(4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone is a chemical compound that has been of great interest to researchers due to its potential therapeutic applications. It is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of (4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
(4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid beta plaques in Alzheimer's disease, and protect neurons from oxidative stress in Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of (4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone is that it is a small molecule that can be easily synthesized in the laboratory. Additionally, it has been shown to have activity against a range of diseases, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, making it difficult to develop targeted therapies.
Future Directions
There are several future directions for research on (4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone. One area of interest is its potential as an antiviral and antibacterial agent. Additionally, further study is needed to fully understand its mechanism of action and develop targeted therapies. Finally, there is potential for the development of derivatives of (4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone that may have improved activity and selectivity against specific diseases.
Synthesis Methods
The synthesis of (4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone involves a multi-step process that requires careful attention to detail. The initial step involves the reaction of 3-pyridinecarboxaldehyde with 4-benzylpiperidine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with 2-chloro-1-(4-methoxyphenyl)ethanone to form the desired product.
Scientific Research Applications
(4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone has been studied extensively for its potential therapeutic applications. It has been shown to have activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been shown to have potential as an antiviral and antibacterial agent.
properties
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18(17-7-4-10-19-14-17)20-11-8-16(9-12-20)13-15-5-2-1-3-6-15/h1-7,10,13-14H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVFIQOOWZHBHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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